![molecular formula C23H18N4O3 B1669709 D4476 CAS No. 301836-43-1](/img/structure/B1669709.png)
D4476
概述
科学研究应用
D 4476 在科学研究中具有广泛的应用:
化学: 它被用作研究特定蛋白激酶及其在各种化学过程中的作用的工具。
生物学: D 4476 用于研究细胞信号通路,尤其是那些涉及酪蛋白激酶 1 和转化生长因子-β 型 I 受体的通路。
医学: 它在癌症研究中具有潜在的治疗应用,因为它可以通过靶向特定激酶来抑制癌细胞的生长。
作用机制
D 4476 通过选择性抑制酪蛋白激酶 1 和转化生长因子-β 型 I 受体发挥作用。抑制这些激酶会阻止特定底物的磷酸化,从而调节各种细胞过程。 例如,它抑制叉头框 O1a (FOXO1a) 转录因子的位点特异性磷酸化和核排除,而 FOXO1a 转录因子在细胞周期调控和凋亡中起着至关重要的作用 .
生化分析
Biochemical Properties
D4476 interacts with CK1, a serine/threonine protein kinase, by inhibiting its activity . CK1 phosphorylates serine residues that are located close to another phosphoserine in multisite phosphorylation domains (MPDs) . This compound may act as an ATP-competitive inhibitor of CK1 , indicating that it competes with ATP for the active site on the enzyme .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in H4IIE hepatoma cells, this compound specifically inhibits the phosphorylation of endogenous forkhead box transcription factor O1a (FOXO1a) on Ser322 and Ser325 within its MPD, without affecting the phosphorylation of other sites . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CK1 and the subsequent inhibition of the enzyme’s activity . This inhibition is thought to occur through competition with ATP for the active site on CK1 . By inhibiting CK1, this compound can affect the phosphorylation of various proteins and thus influence numerous cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, treatment with this compound can arrest cell growth at the G1 stage and induce cellular senescence when treated together with Bromodeoxyuridine (BrdU) in HeLa cells .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that this compound is used for inhibition of Csnk1a1 . In leukemia cells cultured in 96-well plates, a this compound dose titration is performed by adding 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM this compound to cell cultures .
Metabolic Pathways
CK1, the primary target of this compound, is involved in numerous metabolic pathways. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development .
Transport and Distribution
Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across the cell membrane and distribute throughout the cell.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Considering that its primary target, CK1, is present in multiple cellular organelles , it can be inferred that this compound may also be found in various subcellular locations where CK1 is present.
准备方法
合成路线和反应条件
D 4476 的合成涉及多个步骤,从核心咪唑结构的制备开始。关键步骤包括:
咪唑环的形成: 这通常通过醛与胺和腈在酸性条件下的缩合反应实现。
苯并二恶英部分的引入: 这涉及在脱水剂存在下,合适的苯甲醛衍生物与二羟基苯反应。
与吡啶偶联: 最后一步是在碱性条件下将咪唑中间体与吡啶衍生物偶联
工业生产方法
D 4476 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器来提高反应效率和产率,以及实施结晶和色谱等纯化技术,以确保最终产品的高纯度 .
化学反应分析
反应类型
D 4476 会发生各种类型的化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以将 D 4476 转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件通常包括使用强碱或酸来促进取代反应.
形成的主要产品
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化物,而还原可以产生醇或胺 .
相似化合物的比较
生物活性
D4476 is a selective inhibitor of casein kinase 1 (CK1) and the TGF-β type-I receptor (ALK5). This compound has garnered attention due to its potent biological activities, particularly in regulating various cellular processes such as apoptosis, autophagy, and cell cycle progression. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of this compound.
This compound primarily inhibits CK1, a serine/threonine kinase involved in multiple signaling pathways. It has been shown to selectively inhibit CK1δ with an IC50 value of approximately 0.3 μM, while displaying over 20-fold selectivity against other kinases such as SAPK2/p38 and ALK5 . The inhibition of CK1 by this compound affects the phosphorylation of several substrates, notably the forkhead box transcription factor O1a (FOXO1a), which is crucial for cellular responses to insulin and IGF-1 signaling.
Key Findings:
- FOXO1a Phosphorylation : this compound specifically inhibits the phosphorylation of FOXO1a at Ser322 and Ser325, leading to the retention of FOXO1a in the nucleus and preventing its exclusion .
- Cell Cycle Regulation : In colorectal cancer cells (HCT116), this compound has been shown to induce G2/M phase arrest, highlighting its potential as a therapeutic agent in cancer treatment .
Effects on Autophagy and Apoptosis
This compound's role in modulating autophagy has been extensively studied. It was found that this compound can sensitize cancer cells to chemotherapy by altering autophagic flux. In combination with 5-Fluorouracil (5-FU), this compound significantly inhibited autophagy markers while promoting apoptosis in HCT116 cells .
Case Study: Combination Treatment with 5-FU
In a study examining the effects of this compound combined with 5-FU on HCT116 cells:
- Cytotoxicity : The combination treatment led to increased cell death compared to single treatments. The IC50 values for this compound alone were significantly lower when combined with 5-FU.
Timepoints | IC50 (μM) for 5-FU | IC50 (μM) for this compound |
---|---|---|
24 h | 161.6 | 42 |
48 h | 18.2 | 24.5 |
72 h | 11.7 | 30 |
These results indicate a synergistic effect, where the combination therapy enhances cytotoxicity against colorectal cancer cells .
Autophagy Regulation
This compound has been shown to elevate ineffective autophagy levels, favoring cell death in oncogenic RAS-expressing cells. The inhibition of CK1α leads to significant increases in LC3B-II associated with autophagosomes, suggesting that this compound can effectively modulate autophagy pathways .
Implications for Cancer Therapy
The selective inhibition of CK1 by this compound presents a promising avenue for cancer therapy. By impairing key survival pathways in cancer cells and enhancing sensitivity to chemotherapeutic agents like 5-FU, this compound may improve treatment outcomes for patients with resistant tumors.
属性
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZHVCKYBCJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423554 | |
Record name | CK1 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301836-43-1 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CK1 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of D4476?
A1: this compound functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []
Q2: How does this compound's inhibition of CK1 affect downstream signaling pathways?
A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by this compound has been shown to:
- Disrupt Wnt/β-catenin signaling: this compound can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]
- Activate p53: this compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []
- Influence circadian rhythms: By affecting the phosphorylation of clock proteins, this compound can alter circadian period length in organisms like Arabidopsis. []
- Modulate autophagy: this compound has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]
- Affect erythrocyte survival: Studies suggest this compound can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like this compound using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.
Q5: Does this compound possess any catalytic properties itself?
A5: No, this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, computational approaches like molecular modeling have been employed to investigate this compound's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.
Q7: How do structural modifications of this compound influence its activity, potency, and selectivity?
A8: Studies have explored SAR by modifying the this compound scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。